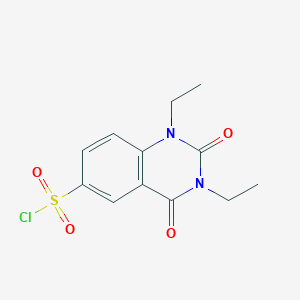
1,3-Diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride
Vue d'ensemble
Description
1,3-Diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is a useful research compound. Its molecular formula is C12H13ClN2O4S and its molecular weight is 316.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1,3-Diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is a compound of increasing interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structure and Composition
The chemical formula for this compound is . The compound features a sulfonyl chloride group which is crucial for its reactivity and biological activity.
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 303.77 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents |
| Stability | Stable under ambient conditions |
Antimicrobial Properties
Research has shown that compounds similar to 1,3-Diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline derivatives exhibit notable antimicrobial properties. For instance, derivatives containing the dioxoquinazoline structure have been tested against various bacterial strains.
Case Study: Antibacterial Activity
A study evaluated the antibacterial effects of various quinazoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 125 µg/mL against S. aureus, showcasing their potential as antimicrobial agents .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Similar compounds have been shown to inhibit cancer cell proliferation through various mechanisms.
- Inhibition of Cell Proliferation : Compounds with similar structures have been observed to induce apoptosis in cancer cells by activating caspase pathways.
- Targeting Specific Pathways : Some studies indicate that these compounds can inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
Table 2: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antibacterial | MIC = 125 µg/mL (against S. aureus) | |
| Anticancer | Induces apoptosis in cancer cells | |
| Antifungal | Significant activity against C. albicans |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of the sulfonyl chloride group can enhance the compound's reactivity and biological profile.
Synthetic Route Overview
- Starting Materials : Diethylamine and appropriate dioxo precursors.
- Reaction Conditions : Use of acidic or basic catalysts to facilitate the formation of the quinazoline ring.
- Final Modification : Chlorination step to introduce the sulfonyl chloride group.
Propriétés
IUPAC Name |
1,3-diethyl-2,4-dioxoquinazoline-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4S/c1-3-14-10-6-5-8(20(13,18)19)7-9(10)11(16)15(4-2)12(14)17/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYJBMMPYWGOLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)N(C1=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















